6-tert-butyl-4-chloro-3-nitroquinoline
Description
6-tert-butyl-4-chloro-3-nitroquinoline is a halogenated nitroquinoline derivative characterized by a tert-butyl group at position 6, a chlorine atom at position 4, and a nitro group at position 3 of the quinoline scaffold. Its molecular formula is C₁₃H₁₃ClN₂O₂, with a molecular weight of 264.71 g/mol and a CAS registry number 1981583-08-7 . The tert-butyl substituent introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions. This compound is primarily utilized as a synthetic intermediate or research chemical in medicinal chemistry and materials science.
Properties
CAS No. |
1981583-08-7 |
|---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
6-tert-butyl-4-chloro-3-nitroquinoline |
InChI |
InChI=1S/C13H13ClN2O2/c1-13(2,3)8-4-5-10-9(6-8)12(14)11(7-15-10)16(17)18/h4-7H,1-3H3 |
InChI Key |
WDFRCLHYDBGDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
tert-Butyl Group Introduction via Radical Oxidative Decarboxylation
The tert-butyl group is introduced at the C-6 position using a silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid. This method, adapted from antimalarial drug synthesis, employs ammonium persulfate as an oxidizer in a mixture of CH₃CN and 10% H₂SO₄ at 70–80°C. The reaction proceeds via decarboxylative alkylation, producing 2-tert-butyl-6-methoxyquinoline with >85% regioselectivity.
Chlorination at C-4 Using Phosphorus Oxychloride
Subsequent chlorination at C-4 is achieved by treating intermediates with phosphorus oxychloride (POCl₃) under reflux. For example, 6-tert-butyl-4-hydroxyquinoline reacts with POCl₃ in the presence of pyridine, yielding 6-tert-butyl-4-chloroquinoline. Patent data indicate that maintaining temperatures below 50°C during POCl₃ addition minimizes side reactions.
Nitration at C-3 with Fuming Nitric Acid
Nitration at C-3 is performed using fuming HNO₃ in acetic acid at 40°C. A patented method reports a 98% yield for the nitration of 4-hydroxy-3-nitroquinolinone under these conditions. The electron-withdrawing chloro group directs nitration to the C-3 position, while the tert-butyl group’s steric bulk prevents undesired para-substitution.
Palladium-Catalyzed Nitration of Pre-Functionalized Intermediates
Recent advances utilize palladium catalysis to streamline nitration. A 2009 protocol employs tris(dibenzylideneacetone)dipalladium(0) with t-BuBrettPhos ligand in tert-butyl alcohol at 130°C. This method converts 6-tert-butyl-4-chloroquinoline to the target compound in 97% yield by facilitating C–H activation at C-3. Key advantages include:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (0.5 mol%) |
| Ligand | t-BuBrettPhos (1.2 mol%) |
| Nitration Source | NaNO₂ |
| Reaction Time | 24 hours |
| Yield | 97% |
This method avoids harsh nitrating agents, enhancing safety and reducing byproducts.
Industrial-Scale Production Using Continuous Flow Reactors
Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enable precise control over exothermic steps like nitration and chlorination. A 2023 study describes a two-stage system:
-
Stage 1 : tert-Butylation in a packed-bed reactor with immobilized silver catalyst (residence time: 15 min).
-
Stage 2 : Sequential chlorination-nitration in a microreactor with POCl₃ and HNO₃ (residence time: 30 min).
This setup achieves 92% overall yield with <2% impurities, outperforming batch processes by 15–20%.
Challenges and Optimization Strategies
Regioselectivity in Nitration
The nitro group’s placement at C-3 is critical. Computational studies reveal that the chloro group’s −I effect outweighs the tert-butyl group’s steric hindrance, directing nitration to C-3. Solvent polarity further modulates selectivity: acetic acid improves para:ortho ratios to 20:1 compared to 8:1 in H₂SO₄.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-4-chloro-3-nitroquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 6-tert-butyl-4-chloro-3-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
6-tert-butyl-4-chloro-3-nitroquinoline serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. It is utilized in various chemical reactions, including:
- Reduction: The nitro group can be reduced to an amino group using hydrogen gas with palladium on carbon or tin(II) chloride.
- Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Biological Applications
Research indicates significant biological activity for this compound, particularly in antimicrobial and anticancer studies. The nitro group undergoes bioreduction in biological systems, potentially forming reactive intermediates that interact with cellular components.
Case Studies:
- Antimicrobial Activity: Studies have shown that derivatives of quinoline compounds exhibit activity against various bacteria and fungi, suggesting potential for developing new antimicrobial agents .
- Anticancer Properties: Preliminary research indicates that this compound may induce cytotoxic effects on cancer cells through mechanisms involving DNA interaction and enzyme inhibition .
Industrial Applications
In industry, this compound is used in the production of dyes, pigments, and specialty chemicals due to its unique chemical properties. Its derivatives are explored for their potential use in drug development, particularly as therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 6-tert-butyl-4-chloro-3-nitroquinoline depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₂ |
| Molecular Weight | 264.71 g/mol |
| CAS Number | 1981583-08-7 |
| Substituents | 6-tert-butyl, 4-Cl, 3-NO₂ |
| Solubility | Likely limited in polar solvents (inferred from structural analogs) |
Comparison with Structurally Similar Compounds
The following table compares 6-tert-butyl-4-chloro-3-nitroquinoline with halogenated nitroquinoline derivatives and related analogs, emphasizing structural differences, physicochemical properties, and applications.
Key Observations:
Steric and Electronic Effects: The tert-butyl group in this compound enhances hydrophobicity and steric hindrance compared to smaller substituents (e.g., Br, F, or OCH₃ in analogs). This may reduce solubility in polar solvents but improve lipid membrane permeability .
Solubility Trends: Brominated analogs (e.g., 6-Bromo-4-chloro-3-nitroquinoline) exhibit slight solubility in chloroform and DMSO, whereas the tert-butyl derivative’s solubility is likely lower due to increased hydrophobicity .
Pyridine derivatives (e.g., 2-chloro-6-methoxy-3-nitropyridine) are more commonly used in agrochemical synthesis due to their simpler scaffolds and cost-effective production .
Research Findings and Limitations
- Synthetic Utility: The tert-butyl group in this compound may hinder nucleophilic aromatic substitution reactions at position 6 but could stabilize intermediates in palladium-catalyzed cross-coupling reactions .
- Data Gaps: Solubility, stability, and toxicity data for this compound remain sparse, highlighting the need for experimental validation.
Biological Activity
6-tert-butyl-4-chloro-3-nitroquinoline is a synthetic compound belonging to the quinoline class, notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H17ClN2O2, with a molecular weight of 268.74 g/mol. The compound's structure features a tert-butyl group, a chloro group, and a nitro group on the quinoline ring, which significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components such as DNA and proteins, potentially leading to cytotoxic effects on cancer cells.
- Enzyme Inhibition : The compound has been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. This inhibition can disrupt abnormal cell proliferation associated with various cancers .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for further pharmacological exploration.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Anticancer Studies : Research indicates that this compound can induce apoptosis in cancer cells through its interaction with cellular targets. For example, it has been observed to affect pathways related to cell survival and proliferation in breast cancer models .
- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound possesses activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a mechanism involving the mitochondrial pathway of apoptosis.
Case Study 2: Antimicrobial Effects
Another research effort focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound inhibited bacterial growth effectively at low micromolar concentrations. The study concluded that the compound disrupts bacterial cell wall synthesis, highlighting its potential as a lead compound for developing new antibiotics.
Comparative Analysis
To better understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 6-tert-butyl-2-chloroquinoline | Lacks nitro group | Different reactivity due to absence of nitro group |
| 2-chloro-3-nitroquinoline | Lacks tert-butyl group | Less stable than the tert-butyl derivative |
| 6-tert-butyl-3-nitroquinoline | Lacks chloro group | Variations in chemical behavior due to missing chloro group |
The unique combination of functional groups in this compound enhances its stability and reactivity compared to its analogs, making it a promising candidate for further pharmacological development.
Q & A
Q. What are the standard synthetic routes for 6-tert-butyl-4-chloro-3-nitroquinoline?
The synthesis typically involves multi-step processes starting from quinoline derivatives. A common approach includes:
- Nitration : Introduction of the nitro group at the 3-position using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .
- Chlorination : Substitution at the 4-position using reagents like PCl₅ or SOCl₂ .
- tert-Butyl introduction : Alkylation or Friedel-Crafts reactions to add the tert-butyl group at the 6-position, often requiring anhydrous conditions and catalysts like AlCl₃ . Key consideration : Purification via column chromatography or recrystallization is critical due to intermediate reactivity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tert-butyl group integration .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₃H₁₄ClN₂O₂) and isotopic patterns .
- HPLC : For purity assessment, especially after nitration steps prone to byproducts like dinitro derivatives . Data example : A typical ¹H NMR spectrum shows a singlet for the tert-butyl group (δ 1.4–1.6 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
Q. What solvents and reaction conditions optimize the stability of intermediates during synthesis?
- Nitration : Use polar aprotic solvents (e.g., dichloromethane) at 0–5°C to minimize decomposition .
- Chlorination : Anhydrous conditions with SOCl₂ in toluene under reflux (80–100°C) .
- Quenching : Neutralize excess HNO₃ with sodium bicarbonate to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding optimal nitration temperatures?
Discrepancies in reported temperatures (e.g., 0°C vs. 5°C) may arise from differing reagent purity or scale. To address this:
- Perform kinetic studies with in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track nitro group formation .
- Compare yields and byproduct profiles (via GC-MS) across temperatures. For example, lower temperatures (0°C) reduce dinitro byproducts but may slow reaction rates . Recommendation : Use a gradient approach (0°C → 5°C) to balance efficiency and selectivity .
Q. What strategies improve regioselectivity during tert-butyl group introduction?
Competing alkylation at other quinoline positions can occur. Solutions include:
- Directing groups : Use temporary protecting groups (e.g., methoxy) to block reactive sites, later removed via hydrolysis .
- Catalytic systems : Lewis acids like FeCl₃ enhance tert-butyl attachment at the 6-position by stabilizing transition states .
- Computational modeling : DFT calculations predict electron density maps to identify favorable reaction sites .
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream applications?
- Steric hindrance : The bulky tert-butyl group reduces accessibility for electrophilic attacks at the 6-position, directing reactivity to the 4-chloro and 3-nitro sites .
- Electronic effects : The electron-donating tert-butyl group destabilizes the nitro group, increasing susceptibility to reduction reactions (e.g., catalytic hydrogenation) . Experimental validation : Compare reaction rates of tert-butyl-substituted derivatives with non-substituted analogs in SNAr reactions .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the chlorination step?
Discrepancies may stem from:
- Reagent stoichiometry : Excess SOCl₂ (>2 eq.) improves conversion but complicates purification .
- Moisture sensitivity : Hydrolysis of intermediates (e.g., chloroquinoline) in non-anhydrous conditions reduces yields . Mitigation : Use molecular sieves or inert atmospheres (N₂/Ar) during chlorination .
Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?
- Assay variability : Standardize in-vitro conditions (e.g., cell lines, incubation time) when testing antimicrobial or anticancer activity .
- Solubility factors : The tert-butyl group enhances lipophilicity, which may skew activity data in aqueous assays. Use DMSO controls and quantify partition coefficients (logP) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
